Target Selectivity: LMPTP Inhibitor 1 vs. Class I PTP1B and TCPTP
In a direct head-to-head comparison against a panel of 15 protein tyrosine phosphatases, LMPTP inhibitor 1 (Compound 23) demonstrated exquisite selectivity for LMPTP [1]. At a concentration of 40 µM, it showed no significant inhibition of Class I PTPs like PTP1B and TCPTP, two closely related phosphatases critical to insulin signaling, whereas it potently inhibited its target LMPTP-A with an IC50 of 0.8 µM [1]. This contrasts sharply with earlier-generation LMPTP inhibitor scaffolds (e.g., benzoic acid-containing thiazolidines) which also inhibit PTP1B, rendering them difficult to use for dissecting intracellular LMPTP functions [1].
| Evidence Dimension | Selectivity Profile (IC50 against target vs. related PTPs) |
|---|---|
| Target Compound Data | LMPTP-A IC50 = 0.8 µM; PTP1B and TCPTP showed no significant inhibition at 40 µM |
| Comparator Or Baseline | Prior LMPTP inhibitor series: showed dual inhibition of LMPTP and PTP1B |
| Quantified Difference | Undetectable PTP1B inhibition at 50x the IC50 for LMPTP-A (vs. comparator class with known dual inhibition) |
| Conditions | In vitro enzymatic assay panel of 15 human PTPs, using OMFP or pNPP substrate at 37°C [1] |
Why This Matters
Procurement of a highly selective inhibitor is non-negotiable for experiments aiming to deconvolve the specific physiological role of LMPTP in insulin resistance, as off-target PTP1B inhibition independently enhances insulin signaling and would generate false-positive data.
- [1] Stanford, S. M. et al. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase. Nat. Chem. Biol. 13, 624–632 (2017). View Source
